molecular formula C10H14ClNO3 B1378316 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-one hydrochloride CAS No. 1394041-99-6

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-one hydrochloride

Cat. No. B1378316
M. Wt: 231.67 g/mol
InChI Key: XVNZGZXALXHRMQ-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-one hydrochloride, commonly referred to as FMH, is a synthetic compound that has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. FMH has a unique structure, consisting of a furan ring, an ether bridge, and a morpholine ring. This compound is of particular interest due to its low toxicity, high solubility, and its ability to act as a prodrug in the body.

Scientific Research Applications

Furan derivatives are significant in medicinal chemistry due to their role as bioactive molecules in drug design. The incorporation of furan and thiophene rings into the structure of nucleobases, nucleosides, and their analogues has shown a considerable impact on enhancing their medicinal properties. These modifications often result in compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian activities. The structural adjustments made to the lead compounds aim to balance activity and selectivity, showcasing the critical role of furan derivatives in the development of therapeutic agents (Ostrowski, 2022).

Biocatalytic Valorization of Furans

The inherent instability of biogenic furans like furfural presents challenges for synthetic modifications, which often result in byproducts and waste that compromise their ecological footprint. Biocatalysis offers a promising alternative due to the high selectivity of enzymes and mild reaction conditions. This approach has been applied to the biodetoxification of toxic furans, selective syntheses based on oxidation-reduction processes, solvent-free esterifications, and carboligations. Despite modest productivities, these strategies highlight the potential of biocatalysis in the valorization of furans, warranting further development and assessment for sustainable applications (Domínguez de María & Guajardo, 2017).

Conversion of Biomass to Furan Derivatives

5-Hydroxymethylfurfural (HMF) and its derivatives, produced from plant biomass, represent potential alternative feedstocks for the chemical industry. The versatility of HMF as a platform chemical paves the way for its use in the production of monomers, polymers, fuels, and various other chemicals. Advances in the synthesis of HMF and the exploration of its derivatives, such as 2,5-furandicarboxylic acid and 2,5-dimethylfuran, underscore the role of furan derivatives in transitioning towards renewable sources for the chemical industry and reducing reliance on non-renewable hydrocarbons (Chernyshev, Kravchenko, & Ananikov, 2017).

properties

IUPAC Name

1-(furan-2-yl)-2-morpholin-3-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c12-9(10-2-1-4-14-10)6-8-7-13-5-3-11-8;/h1-2,4,8,11H,3,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNZGZXALXHRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC(=O)C2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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